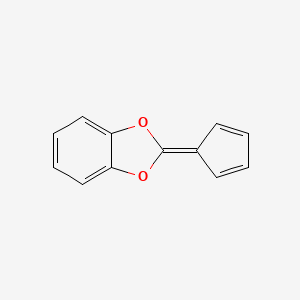
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring fused to a benzodioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. In this case, cyclopentadiene acts as the diene, and a suitable dienophile, such as a substituted benzodioxole, is used. The reaction is usually carried out under thermal conditions, often requiring temperatures between 60°C and 120°C to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Hydrogenated products with reduced double bonds.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
科学研究应用
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its reactive diene moiety.
作用机制
The mechanism of action of 2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole involves its ability to participate in cycloaddition reactions, forming stable adducts with various dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as binding to biological macromolecules in medicinal chemistry or forming cross-linked networks in materials science.
相似化合物的比较
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with a trimethylsilyl group instead of the benzodioxole moiety.
Fulvenes: Compounds with a similar cyclopentadiene core but different substituents, often used in cycloaddition reactions.
Cyclopentadienone derivatives: Compounds with a cyclopentadienone core, used in various organic synthesis applications.
Uniqueness
2-(Cyclopenta-2,4-dien-1-ylidene)-2H-1,3-benzodioxole is unique due to the presence of the benzodioxole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
属性
CAS 编号 |
53639-64-8 |
|---|---|
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
2-cyclopenta-2,4-dien-1-ylidene-1,3-benzodioxole |
InChI |
InChI=1S/C12H8O2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h1-8H |
InChI 键 |
IWQKFWZNKRIACS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)OC(=C3C=CC=C3)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


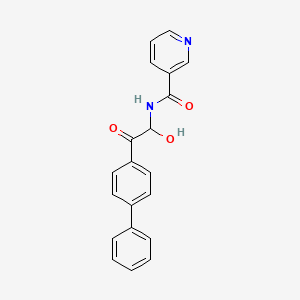
![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
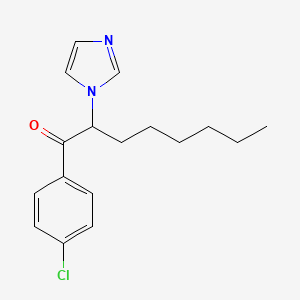
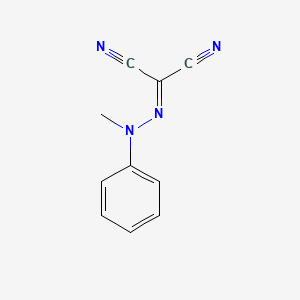
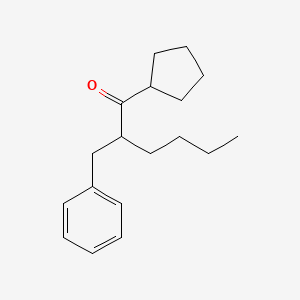

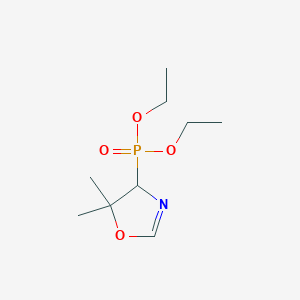
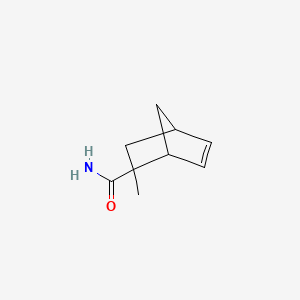
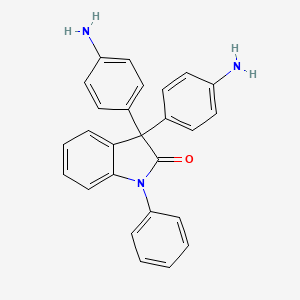
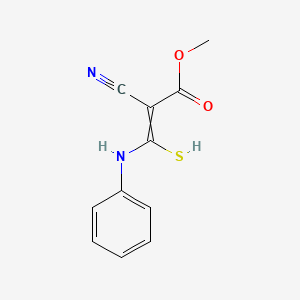
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)

